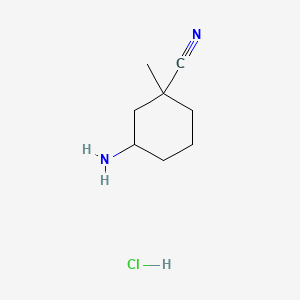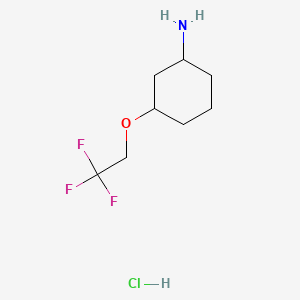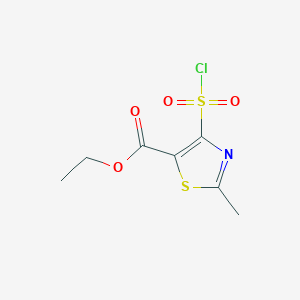
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, which imparts unique reactivity and properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 4-position of the thiazole ring. The reaction can be summarized as follows:
Starting Material: 2-methyl-1,3-thiazole-5-carboxylic acid
Reagent: Chlorosulfonic acid
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of automated systems can minimize human error and improve safety during the handling of reactive chemicals like chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation of the thiazole ring
Scientific Research Applications
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the reactive chlorosulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is primarily based on the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring also contributes to the compound’s overall reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, known for its use in organic synthesis.
Sulfonyl chlorides: A broader class of compounds containing the sulfonyl chloride functional group, used in various chemical reactions.
Uniqueness
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole ring and the chlorosulfonyl group. This combination imparts distinct reactivity and properties, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
89502-14-7 |
|---|---|
Molecular Formula |
C7H8ClNO4S2 |
Molecular Weight |
269.7 g/mol |
IUPAC Name |
ethyl 4-chlorosulfonyl-2-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H8ClNO4S2/c1-3-13-7(10)5-6(15(8,11)12)9-4(2)14-5/h3H2,1-2H3 |
InChI Key |
VJFAIDIECBATBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)
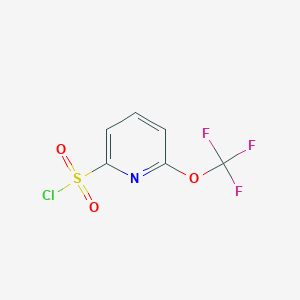
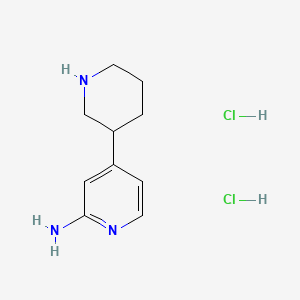
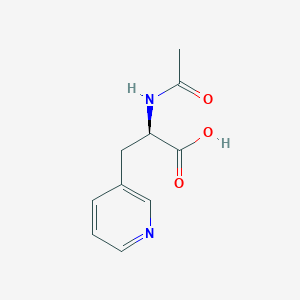
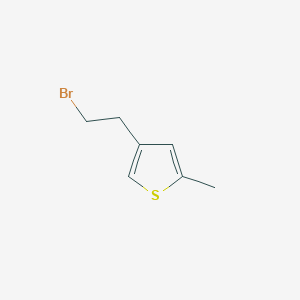
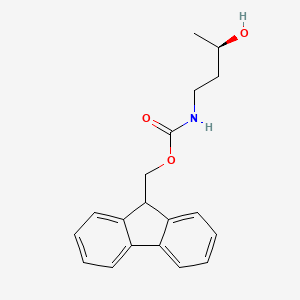
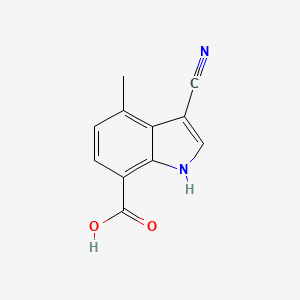
amine hydrochloride](/img/structure/B13471553.png)
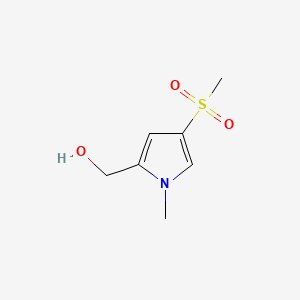
![2-Bromospiro[3.4]octane](/img/structure/B13471562.png)
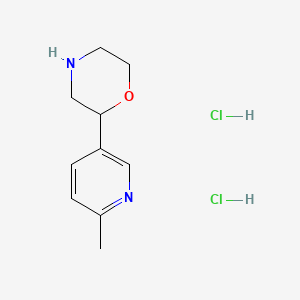
![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
